(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Catalog No.
S15662409
CAS No.
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)...

Product Name

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

IUPAC Name

2-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanol

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m0/s1

InChI Key

OLHCOWIAUDXLKN-NSHDSACASA-N

Canonical SMILES

C1CC(CN(C1)CCO)NCC2CC2

Isomeric SMILES

C1C[C@@H](CN(C1)CCO)NCC2CC2

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chemical compound characterized by its unique structure, which includes a piperidine ring and a cyclopropylmethyl group. Its molecular formula is C12H23N3OC_{12}H_{23}N_3O, and it has a molecular weight of approximately 225.33 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.

The chemical reactivity of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can be explored through various synthetic pathways. It may undergo typical organic reactions such as:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic attack on electrophiles.
  • Acid-base reactions: The hydroxyl group can act as an acid or base, affecting solubility and reactivity.
  • Formation of derivatives: The compound can be modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

These reactions are critical for the synthesis of analogs that could exhibit improved efficacy or reduced side effects.

Research indicates that (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol may exhibit significant biological activity, particularly as a potential antagonist at histamine H3 receptors. This receptor plays a crucial role in regulating neurotransmitter release in the brain, and compounds that modulate its activity are of interest for treating various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder . Further studies are necessary to fully elucidate the pharmacodynamics and pharmacokinetics associated with this compound.

The synthesis of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can be achieved through several methods:

  • Starting from piperidine derivatives: The synthesis may begin with commercially available piperidine compounds, which are then modified through alkylation with cyclopropylmethyl halides.
  • Chiral resolution: Given the chiral nature of the compound, methods such as chiral chromatography or asymmetric synthesis may be employed to obtain the desired enantiomer.
  • Functional group transformations: Subsequent steps could involve the introduction of hydroxyl groups or further amination to achieve the final structure.

These synthetic routes highlight the complexity involved in creating this compound while ensuring high purity and yield.

(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting central nervous system disorders.
  • Research tools: To study histamine receptor functions and their implications in neuropharmacology.
  • Chemical probes: For investigating biochemical pathways involving neurotransmitter systems.

The versatility of this compound makes it an attractive candidate for further research and development.

Interaction studies involving (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol focus on its binding affinity and selectivity towards histamine H3 receptors compared to other neurotransmitter receptors. Such studies typically employ techniques like:

  • Radioligand binding assays: To quantify binding interactions.
  • Functional assays: To assess the biological effects of receptor activation or inhibition.

Understanding these interactions is crucial for predicting therapeutic outcomes and potential side effects associated with drug candidates derived from this compound.

Several compounds share structural similarities with (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaBiological Activity
1-(4-(Cyclopropylmethyl)amino)piperidineC_{11}H_{22}N_2Potential H3 receptor antagonist
2-(4-(Cyclopropylmethyl)amino)pyrrolidineC_{10}H_{19}N_2Similar CNS activity profile
2-Amino-1-(4-cyclopropylmethylpiperidin-1-yl)propan-1-oneC_{12}H_{20}N_2ORelated to stimulant properties

These compounds illustrate various modifications that can influence biological activity while maintaining core structural features. The uniqueness of (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol lies in its specific stereochemistry and functionalization, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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